molecular formula C20H19N5OS2 B10991548 N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B10991548
M. Wt: 409.5 g/mol
InChI Key: NVNBGANSQVOXMV-UHFFFAOYSA-N
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Description

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a thiazole ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazide and benzyl chloride under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Coupling of Rings: The thiadiazole and thiazole rings are then coupled through a condensation reaction, often using reagents like phosphorus oxychloride (POCl3) to facilitate the formation of the desired ylidene linkage.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a nucleophilic substitution reaction, where the pyrrole moiety is attached to the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles or electrophiles depending on the reaction conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
  • N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Uniqueness

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C20H19N5OS2

Molecular Weight

409.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H19N5OS2/c1-2-8-15-17(28-20(21-15)25-11-6-7-12-25)18(26)22-19-24-23-16(27-19)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,22,24,26)

InChI Key

NVNBGANSQVOXMV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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